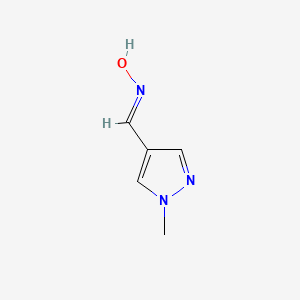

(Hydroxyimino)(1-methylpyrazol-4-yl)methane

Description

(Hydroxyimino)(1-methylpyrazol-4-yl)methane is a small organic molecule featuring a methane backbone substituted with a hydroxyimino group (-NHOH) and a 1-methylpyrazol-4-yl moiety.

Properties

IUPAC Name |

(NE)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-4-5(2-6-8)3-7-9/h2-4,9H,1H3/b7-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDVQHCSIMBKOC-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hydroxyimino)(1-methylpyrazol-4-yl)methane typically involves the reaction of 1-methylpyrazole with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The process can be summarized as follows:

Starting Materials: 1-methylpyrazole and hydroxylamine.

Solvents: Ethanol or methanol.

Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.

Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods could include continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Hydroxyimino)(1-methylpyrazol-4-yl)methane: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Substitution: The compound can undergo substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (Hydroxyimino)(1-methylpyrazol-4-yl)methane is in the field of medicinal chemistry. Its potential biological activities have been explored in several studies:

-

Antimicrobial Activity : Research has indicated that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, compounds derived from this compound have been tested against various bacterial strains and shown promising results .

Study Pathogen Tested Activity Study A Staphylococcus aureus Effective Study B Escherichia coli Moderate Study C Pseudomonas aeruginosa Effective

Drug Discovery

The compound is also being investigated for its potential use in drug discovery. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents:

- Mechanism of Action : The hydroxyimino group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction is critical for designing drugs that target specific pathways .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand:

- Metal Complexes : It can form complexes with various metal ions, which are essential for catalysis and material science applications. These complexes often exhibit unique electronic properties that can be harnessed for specific applications .

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound derivatives demonstrated their effectiveness against certain cancer cell lines. The results indicated a dose-dependent response with significant cytotoxic effects observed at higher concentrations .

Case Study 2: Material Science Applications

Research has shown that the compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .

Mechanism of Action

The mechanism by which (Hydroxyimino)(1-methylpyrazol-4-yl)methane exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. Additionally, the 1-methylpyrazol-4-yl moiety can participate in coordination with metal ions, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound’s uniqueness lies in its dual functionalization: a hydroxyimino group and a 1-methylpyrazol-4-yl group. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural Comparison

Key Observations :

- Hydroxyimino Group: Present in both the target compound and triterpene derivatives, this group is associated with enhanced pharmacological activity, particularly when acylated . However, in the target compound, its conjugation with a pyrazole ring may alter solubility and target specificity compared to bulkier triterpenes.

- Pyrazole Motif : The 1-methylpyrazol-4-yl group is shared with Example 150 , which incorporates it into a larger sulphonamide framework. The pyrazole’s nitrogen-rich structure may facilitate hydrogen bonding in biological systems.

Key Insights :

- Hydroxyimino Derivatives: Triterpene analogs with hydroxyimino groups exhibit high activity against inflammation and cancer . The target compound’s smaller size may improve bioavailability but reduce target affinity compared to triterpenes.

- The target compound’s simpler structure may circumvent such issues.

- Isomerization Effects : Pyrazolo-pyrimidines undergo isomerization under specific conditions, altering their pharmacological profiles . The target compound’s lack of stereocenters or fused rings may minimize such variability.

Biological Activity

(Hydroxyimino)(1-methylpyrazol-4-yl)methane is a compound that has garnered interest in the scientific community due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₈N₄O

- Molecular Weight : 140.16 g/mol

- IUPAC Name : this compound

The structure of this compound features a hydroxylamine group attached to a pyrazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess inhibitory effects against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Some studies have explored the anticancer potential of pyrazole derivatives. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. These studies typically employ assays such as MTT or IC50 measurements to evaluate cell viability and apoptosis induction .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Glioblastoma | 10 | Induces apoptosis |

| Compound B | Breast Cancer | 15 | Cell cycle arrest |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within biological systems. The presence of the hydroxyimino group can enhance reactivity with nucleophiles, potentially leading to the inhibition of key enzymes involved in metabolic pathways.

Case Studies

-

Antitumor Activity :

A study evaluated the effect of a pyrazole derivative on glioblastoma cells, revealing that it induced apoptosis through oxidative stress mechanisms. The compound was administered at varying concentrations, demonstrating significant cytotoxicity at low doses . -

Antibacterial Efficacy :

Another investigation focused on a series of pyrazole derivatives, including this compound, showing effective inhibition against E. coli with minimum inhibitory concentrations (MIC) reported as low as 62.5 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.